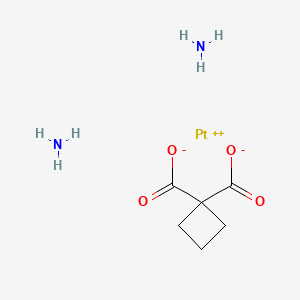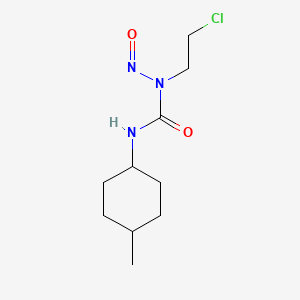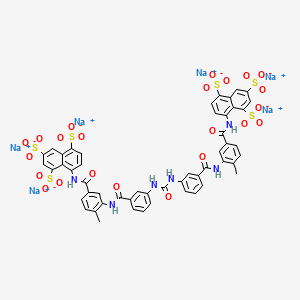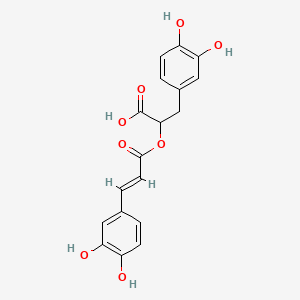
CID 6037
Overview
Description
Folic acid is a member of the vitamin B family that stimulates the hematopoietic system. It is present in the liver and kidney and is found in mushrooms, spinach, yeast, green leaves, and grasses (poaceae). Folic acid, being biochemically inactive, is converted to tetrahydrofolic acid and methyltetrahydrofolate by dihydrofolate reductase. These folic acid congeners are transported across cells by receptor-mediated endocytosis where they are needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylated tRNA, and generate and use formate. Folic acid is used in the treatment and prevention of folate deficiencies and megaloblastic anemia.
See also: Folic Acid (preferred); Broccoli (part of).
Scientific Research Applications
Control of Protein Function in Cells : Voss, Klewer, and Wu (2015) describe the use of CID as a tool to study biological processes, highlighting its application in dissecting signal transductions and elucidating membrane and protein trafficking with high precision and spatiotemporal resolution (Voss, Klewer, & Wu, 2015).
Imaging Laser–Plasma X-Ray Emission : Marshall et al. (2001) detail the use of charge-injection devices (CIDs) in imaging laser–plasma x-ray emissions, demonstrating their suitability for applications in laser–plasma x-ray imaging (Marshall et al., 2001).
Inducible Gene Regulation : Ma et al. (2023) discuss the development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms for inducible gene regulation and editing, expanding the scope of chemically inducible gene regulation (Ma et al., 2023).
Reversible Protein Localization Control : Aonbangkhen et al. (2018) present a chemical inducer for protein dimerization that can be activated and deactivated using light, offering a tool for controlling protein interactions with high spatiotemporal resolution (Aonbangkhen et al., 2018).
Water Use Efficiency and Productivity in Barley : Anyia et al. (2007) explore the application of carbon isotope discrimination (CID) as a criterion for improving water use efficiency and productivity in barley, demonstrating its potential as a reliable selection method in breeding programs (Anyia et al., 2007).
Ionizing Radiation Environments : Carbone, Czebiniak, and Zarnowski (1995) report on the development of silicon-based CID imagers and cameras for use in ionizing radiation environments, highlighting their applicability in nuclear power, waste disposal, and scientific applications (Carbone, Czebiniak, & Zarnowski, 1995).
Resolving Cell Biology Problems : DeRose, Miyamoto, and Inoue (2013) emphasize CID's utility in addressing complex problems in cell biology, particularly in understanding lipid second messengers and small GTPases (DeRose, Miyamoto, & Inoue, 2013).
Synthesis and Activity of Bivalent FKBP12 Ligands : Keenan et al. (1998) describe the synthesis and activities of CID compounds, highlighting their potential in studying intracellular signaling events and applications in gene and cell therapies (Keenan et al., 1998).
Infrared Laser Activation of Protein Assemblies : Mikhailov et al. (2016) discuss the use of infrared laser activation as an alternative to collision-induced dissociation in mass spectrometry, demonstrating its effectiveness in studying membrane protein assemblies (Mikhailov et al., 2016).
Single-Molecule Quantification of Rapamycin-Induced Dimerization : Wang et al. (2019) report on a single-molecule detector for quantifying interactions in CID and its application in studying rapamycin-induced heterodimerization of FRB and FKBP (Wang et al., 2019).
Mechanism of Action
Target of Action
CID 6037 primarily targets the process of DNA synthesis and cell division . As a tetrahydrofolate precursor, it plays a crucial role in the synthesis of nucleic acids and amino acids, which are fundamental to cellular function and growth .
Mode of Action
This compound interacts with its targets by promoting DNA synthesis and cell division . It is involved in the conversion of homocysteine to methionine, which is essential for the production of S-adenosylmethionine, a universal methyl donor for almost 100 different substrates, including DNA, RNA, hormones, proteins, and lipids .
Biochemical Pathways
This compound affects several biochemical pathways. As a tetrahydrofolate precursor, it is involved in the one-carbon metabolic pathway, which is crucial for the synthesis of purines and thymidylate, essential components of DNA . It also plays a role in the remethylation of homocysteine to methionine .
Result of Action
The action of this compound results in the promotion of DNA synthesis and cell division . It also shows anti-inflammatory and chemopreventive effects in vivo . These molecular and cellular effects contribute to its role in maintaining cellular function and growth.
properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBPIULPVIDEAO-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[3-[(6-Amino-2-methyl-4-pyrimidinyl)methyl]-4-methyl-5-thiazol-3-iumyl]ethanol chloride hydrochloride](/img/structure/B7790397.png)


![(4S,6S,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol;hydrochloride](/img/structure/B7790411.png)
![methyl (1R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B7790414.png)

